2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid
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Overview
Description
2-(8-(Bromomethyl)-2-azaspiro[45]decan-2-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a spirocyclic precursor followed by nucleophilic substitution to introduce the azaspiro moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .
Scientific Research Applications
2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This compound may also interact with various enzymes and receptors, influencing cellular pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
- 1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives
- 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides
Uniqueness
2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid stands out due to its unique bromomethyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for the development of novel chemical entities and materials .
Properties
Molecular Formula |
C12H20BrNO2 |
---|---|
Molecular Weight |
290.20 g/mol |
IUPAC Name |
2-[8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl]acetic acid |
InChI |
InChI=1S/C12H20BrNO2/c13-7-10-1-3-12(4-2-10)5-6-14(9-12)8-11(15)16/h10H,1-9H2,(H,15,16) |
InChI Key |
IAPYPTZRNTUIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CBr)CCN(C2)CC(=O)O |
Origin of Product |
United States |
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